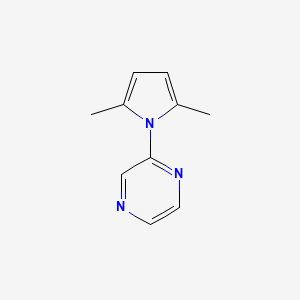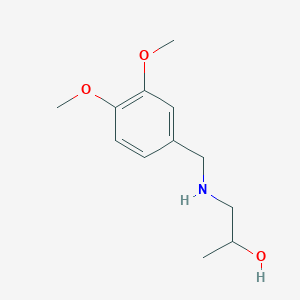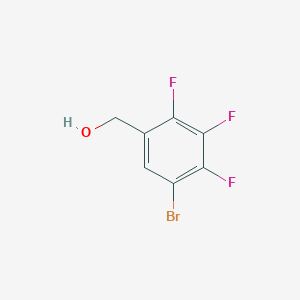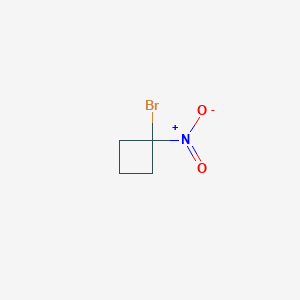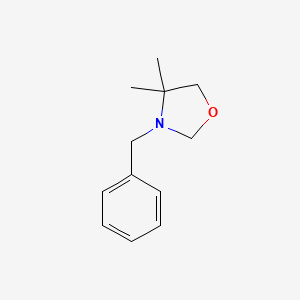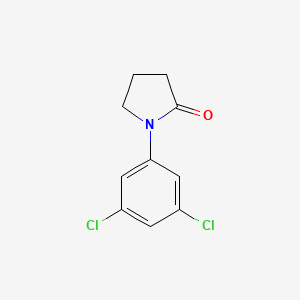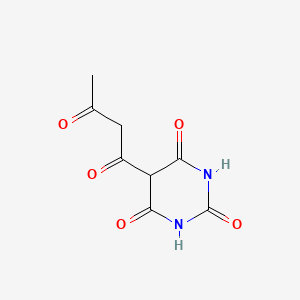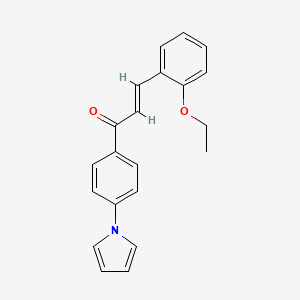
(E)-3-(2-ethoxyphenyl)-1-(4-pyrrol-1-ylphenyl)prop-2-en-1-one
Übersicht
Beschreibung
(E)-3-(2-ethoxyphenyl)-1-(4-pyrrol-1-ylphenyl)prop-2-en-1-one, or EPPP for short, is an organic compound belonging to the class of heterocyclic compounds. It is a derivative of propenone, and an important intermediate in the synthesis of a variety of other compounds. EPPP has been used in a variety of scientific research applications, and has been studied for its biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
EPPP has been used in a variety of scientific research applications. It has been used as a starting material in the synthesis of a variety of other compounds, such as 4-pyrrol-1-ylphenylboronic acid and its derivatives. It has also been used in the synthesis of various heterocyclic compounds, such as pyrazolones, pyridines, and pyrrolidines. Additionally, EPPP has been used in the synthesis of various bioactive compounds, such as antibiotics and anti-inflammatory agents.
Wirkmechanismus
EPPP is an organic compound belonging to the class of heterocyclic compounds. It acts as an electrophilic reagent and reacts with nucleophilic reagents, such as amines, alcohols, and carboxylic acids. This reaction forms an intermediate compound, which then undergoes a rearrangement reaction to form the final product.
Biochemical and Physiological Effects
The biochemical and physiological effects of EPPP are not well understood. However, it has been suggested that EPPP may have anti-inflammatory and antioxidant properties, as well as potential anti-cancer activity. Additionally, EPPP has been found to inhibit the growth of certain bacteria, such as Escherichia coli and Staphylococcus aureus.
Vorteile Und Einschränkungen Für Laborexperimente
EPPP is a relatively inexpensive compound and is readily available. It is also easy to synthesize in the laboratory, and the reaction is highly selective and yields high yields. However, the reaction is sensitive to moisture, and the product is unstable and may decompose if not stored properly. Additionally, the reaction requires a polar aprotic solvent, such as DMSO, which can be hazardous to handle.
Zukünftige Richtungen
The potential future directions for research on EPPP include further study of its biochemical and physiological effects, as well as its potential applications in the synthesis of other compounds. Additionally, further research could be done on the mechanism of action of EPPP and its potential use as an anti-inflammatory, antioxidant, or anti-cancer agent. Finally, further research could be done on the stability of EPPP and its potential use as a starting material in the synthesis of other compounds.
Eigenschaften
IUPAC Name |
(E)-3-(2-ethoxyphenyl)-1-(4-pyrrol-1-ylphenyl)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19NO2/c1-2-24-21-8-4-3-7-18(21)11-14-20(23)17-9-12-19(13-10-17)22-15-5-6-16-22/h3-16H,2H2,1H3/b14-11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVLHLVSNTVKOKA-SDNWHVSQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C=CC(=O)C2=CC=C(C=C2)N3C=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=CC=C1/C=C/C(=O)C2=CC=C(C=C2)N3C=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-(2-ethoxyphenyl)-1-(4-pyrrol-1-ylphenyl)prop-2-en-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![[(1S,2R,3S,5S,6R)-2-Benzyl-3-hydroxy-8-methyl-8-azabicyclo[3.2.1]octan-6-yl] benzoate](/img/structure/B3037623.png)
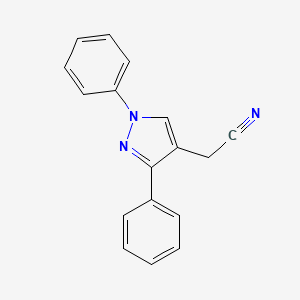

![1,3-Dimethyl-1H-thieno[2,3-c]pyrazole-5-carbaldehyde](/img/structure/B3037628.png)

